molecular formula C10H17Cl2N5O B6206821 N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride CAS No. 2694733-83-8

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride

Cat. No.: B6206821
CAS No.: 2694733-83-8
M. Wt: 294.2
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Description

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a pyridazine ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving suitable piperazine derivatives.

    Methylation and Carboxamide Formation: The final steps involve the methylation of the nitrogen atom and the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the molecule.

Scientific Research Applications

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets within the body. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2694733-83-8

Molecular Formula

C10H17Cl2N5O

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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